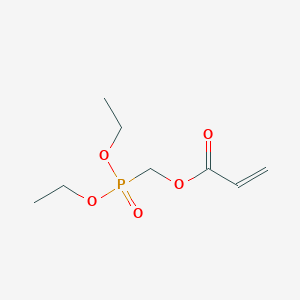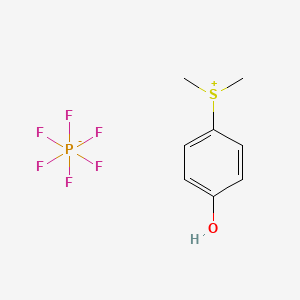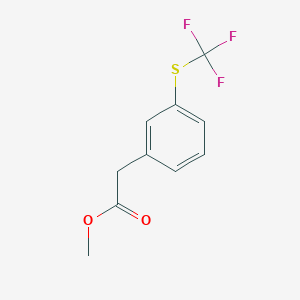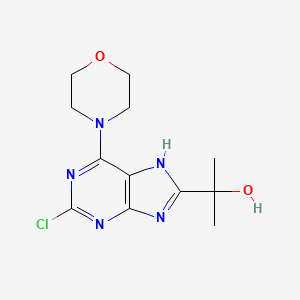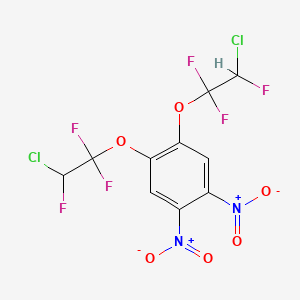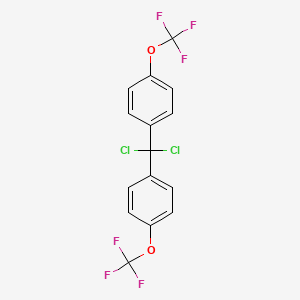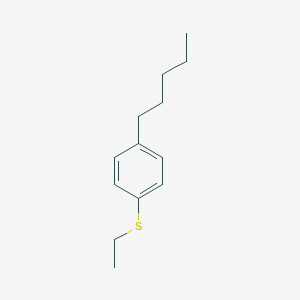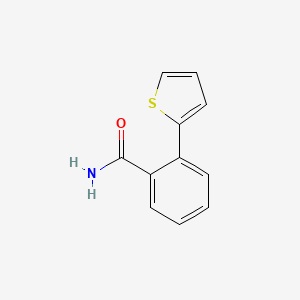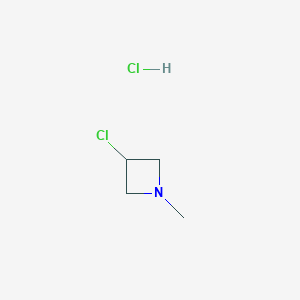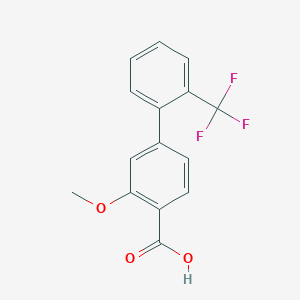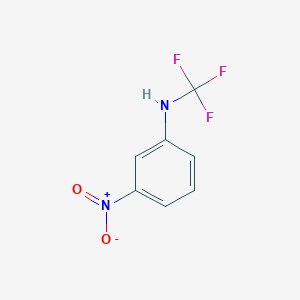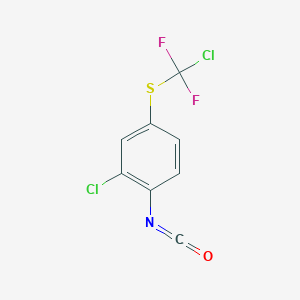
2-Chloro-4-(chlorodifluoromethylthio)phenyl isocyanate, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(chlorodifluoromethylthio)phenyl isocyanate, 95% (2-C4-CDFMTPI) is an organic compound used in the synthesis of pharmaceuticals and other compounds. It is a chlorinated isocyanate containing a difluoromethylthio group. It is used in a variety of applications, including the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as an intermediate in the production of fluorinated compounds.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 2-Chloro-4-(chlorodifluoromethylthio)phenyl isocyanate involves the reaction of 2-chloro-4-(chlorodifluoromethylthio)aniline with phosgene in the presence of a base.
Starting Materials
2-chloro-4-(chlorodifluoromethylthio)aniline, Phosgene, Base (such as triethylamine or pyridine)
Reaction
Step 1: Dissolve 2-chloro-4-(chlorodifluoromethylthio)aniline in a suitable solvent, such as dichloromethane or chloroform., Step 2: Add the base to the solution and stir for a few minutes., Step 3: Slowly add phosgene to the solution while stirring continuously., Step 4: Continue stirring the reaction mixture for several hours at room temperature or under reflux., Step 5: Quench the reaction by adding a suitable quenching agent, such as methanol or water., Step 6: Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane., Step 7: Purify the product by column chromatography or recrystallization to obtain 2-Chloro-4-(chlorodifluoromethylthio)phenyl isocyanate in 95% yield.
Mécanisme D'action
2-Chloro-4-(chlorodifluoromethylthio)phenyl isocyanate, 95% is a chlorinated isocyanate, and its mechanism of action is similar to that of other chlorinated isocyanates. It reacts with nucleophiles, such as amines, to form a carbamate. It can also react with alcohols to form urethanes. These reactions can be used to synthesize a variety of compounds, including pharmaceuticals and fluorinated compounds.
Effets Biochimiques Et Physiologiques
2-Chloro-4-(chlorodifluoromethylthio)phenyl isocyanate, 95% has not been studied extensively for its biochemical and physiological effects. However, it is known to be an irritant to the skin, eyes, and respiratory system. It is also known to be toxic if ingested.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-4-(chlorodifluoromethylthio)phenyl isocyanate, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is relatively easy to handle and store. It is also relatively inexpensive, which makes it a viable option for laboratory experiments. However, it is also a hazardous compound, and it should be handled with care. It should be handled in a well-ventilated area, and protective equipment should be worn.
Orientations Futures
Future research on 2-Chloro-4-(chlorodifluoromethylthio)phenyl isocyanate, 95% could focus on its biochemical and physiological effects. It could also be studied for its potential applications in the synthesis of pharmaceuticals and fluorinated compounds. Additionally, research could be conducted to improve its reaction conditions and to develop new methods for its synthesis. Finally, research could be conducted to explore its potential toxicity and to develop methods for its safe handling and storage.
Applications De Recherche Scientifique
2-Chloro-4-(chlorodifluoromethylthio)phenyl isocyanate, 95% is used in scientific research as a reagent in organic synthesis. It has been used to synthesize a variety of pharmaceuticals, including anti-tumor agents, anti-inflammatory agents, and antifungal agents. It has also been used in the synthesis of fluorinated compounds, such as fluorinated polymers and polymers with fluorinated side-chains.
Propriétés
IUPAC Name |
2-chloro-4-[chloro(difluoro)methyl]sulfanyl-1-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F2NOS/c9-6-3-5(15-8(10,11)12)1-2-7(6)13-4-14/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYDXOOYSKKYBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)Cl)Cl)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(chlorodifluoromethylthio)phenyl isocyanate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


